Ethyl 5-bromo-2-hydroxybenzoate

Description

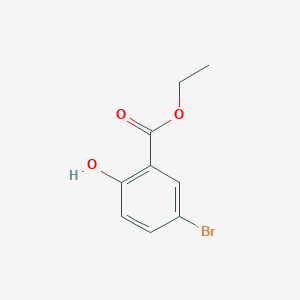

Ethyl 5-bromo-2-hydroxybenzoate (CAS 37540-59-3) is an aromatic ester with the molecular formula C₉H₉BrO₃. Its structure comprises a benzoate core substituted with a hydroxyl group at position 2, a bromine atom at position 5, and an ethyl ester at the carboxylic acid position. Key identifiers include:

- SMILES: CCOC(=O)C₁=C(C=CC(=C1)Br)O

- InChI: InChI=1S/C9H9BrO3/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5,11H,2H2,1H3

- InChIKey: OGILVZCKMMXBJI-UHFFFAOYSA-N .

The compound exhibits a collision cross-section (CCS) of 138.7 Ų for its [M+H]⁺ ion (m/z 247.97) and 136.1 Ų for [M-H]⁻ (m/z 245.95), as predicted by computational modeling . It is commercially available (e.g., from AK Scientific, Inc.) and serves as an intermediate in pharmaceutical and organic synthesis .

Propriétés

IUPAC Name |

ethyl 5-bromo-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGILVZCKMMXBJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00403037 | |

| Record name | ETHYL 5-BROMO-2-HYDROXYBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37540-59-3 | |

| Record name | ETHYL 5-BROMO-2-HYDROXYBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-bromo-2-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Esterification of 5-bromo-2-hydroxybenzoic Acid

The most common and direct method for preparing this compound is through the esterification of 5-bromo-2-hydroxybenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. This method typically involves refluxing the acid with ethanol and sulfuric acid to promote ester formation and achieve complete conversion.

-

- Reflux temperature (~78 °C, boiling point of ethanol)

- Sulfuric acid as catalyst (typically catalytic amounts)

- Reaction time varies but generally several hours to ensure completion

General reaction:

$$

\text{5-bromo-2-hydroxybenzoic acid} + \text{ethanol} \xrightarrow[\text{heat}]{\text{H}2\text{SO}4} \text{this compound} + \text{H}_2\text{O}

$$

This method is straightforward and widely used both in laboratory and industrial settings.

Bromination of Ethyl 2-hydroxybenzoate

An alternative synthetic route involves bromination of ethyl 2-hydroxybenzoate (ethyl salicylate) to introduce the bromine substituent at the 5-position. This bromination can be carried out using bromine or brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

-

- Solvent: halogenated hydrocarbons (e.g., dichloromethane, chloroform)

- Brominating reagent: bromine, N-bromosuccinimide (NBS), or dibromohydantoin

- Catalysts/initiators: red phosphorus, potassium bromide, potassium bromate

- Acidic medium: sulfuric acid to facilitate electrophilic substitution

- Temperature range: -10 °C to 80 °C

- Reaction time: 1 to 24 hours

-

- Dissolve ethyl 2-hydroxybenzoate in halogenated hydrocarbon solvent.

- Add brominating reagent in presence of catalyst and sulfuric acid.

- Stir and maintain reaction temperature.

- Quench reaction by pouring into ice water.

- Recover solvent under reduced pressure.

- Filter and recrystallize product using alcohol solvents (methanol, ethanol, or isopropanol).

This method allows selective bromination at the 5-position due to the directing effect of the hydroxyl group and ester functionality.

Fischer Esterification of 5-bromo-2-hydroxybenzoic Acid

Another approach involves first synthesizing 5-bromo-2-hydroxybenzoic acid via bromination of 2-hydroxybenzoic acid derivatives, followed by Fischer esterification with ethanol. This two-step process is common when starting from simpler benzoic acid derivatives.

- Step 1: Bromination of 2-hydroxybenzoic acid or its methyl/ethyl ester

- Step 2: Acid-catalyzed esterification of the brominated acid with ethanol

This approach is useful when the bromination step is optimized separately to achieve high regioselectivity and yield.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Reagents & Catalysts | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Esterification of 5-bromo-2-hydroxybenzoic acid | 5-bromo-2-hydroxybenzoic acid | Ethanol, sulfuric acid | Reflux, several hours | High | High | Simple, direct, widely used |

| Bromination of ethyl 2-hydroxybenzoate | Ethyl 2-hydroxybenzoate | Br2 or NBS, red phosphorus, KBr, H2SO4 | -10 °C to 80 °C, 1-24 hours | Moderate to high | High | Requires careful control for selectivity |

| Two-step bromination then esterification | 2-hydroxybenzoic acid derivatives | Bromine, ethanol, sulfuric acid | Bromination at low temp, esterification reflux | Moderate | High | Allows stepwise optimization |

Research Findings and Optimization Notes

- The use of halogenated hydrocarbon solvents such as dichloromethane or chloroform enhances bromination selectivity and yield.

- Catalysts like red phosphorus and co-catalysts such as potassium bromide or potassium bromate improve bromination efficiency and reduce side reactions.

- Recrystallization solvents such as methanol, ethanol, or isopropanol are effective for purifying the final ester product.

- Reaction temperature and time are critical parameters; lower temperatures favor regioselectivity, while longer reaction times ensure complete conversion.

- Industrial processes may employ continuous flow reactors to improve scalability and reproducibility of the esterification and bromination steps.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 5-bromo-2-hydroxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 5-bromo-2-hydroxybenzoic acid.

Oxidation and Reduction: The hydroxyl group can participate in oxidation-reduction reactions, although these are less common for this compound.

Common Reagents and Conditions

Nucleophiles: Sodium hydroxide, potassium hydroxide, and other strong bases are commonly used in substitution reactions.

Acids and Bases: Hydrochloric acid, sulfuric acid, and sodium hydroxide are used in ester hydrolysis reactions.

Oxidizing and Reducing Agents: Agents such as potassium permanganate and sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

Hydrolysis Products: Hydrolysis of the ester group yields 5-bromo-2-hydroxybenzoic acid.

Applications De Recherche Scientifique

Chemical Applications

Building Block in Organic Synthesis

Ethyl 5-bromo-2-hydroxybenzoate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its bromine atom allows for electrophilic substitution reactions, while the hydroxyl group can participate in nucleophilic substitutions. This versatility makes it a valuable compound for chemists looking to create derivatives with specific functionalities.

Comparison of Synthetic Routes

The following table summarizes various synthetic routes involving this compound:

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Substitution | Nucleophiles (amines, thiols) | Solvent: DMF or ethanol | Ethyl 5-amino-2-hydroxybenzoate |

| Oxidation | Potassium permanganate | Solvent: acetone | Ethyl 5-bromo-2-carboxybenzoate |

| Reduction | Sodium borohydride | Solvent: THF | Ethyl 5-bromo-2-hydroxymethylbenzoate |

Biological Applications

Biochemical Probes

In biological research, this compound is utilized as a molecular probe in biochemical assays. Its ability to interact with specific enzymes allows researchers to study enzyme activities and protein interactions effectively. For instance, it has been used to investigate the inhibition mechanisms of certain enzymes involved in metabolic pathways .

Case Study: Enzyme Activity Assays

A study demonstrated the use of this compound in screening enzyme inhibitors. The compound was found to effectively inhibit the activity of a target enzyme involved in bacterial growth, showcasing its potential as a lead compound for developing new antibiotics .

Pharmaceutical Applications

Intermediate for Drug Synthesis

this compound acts as an intermediate in synthesizing various pharmaceutical compounds. Its derivatives have shown potential therapeutic effects, particularly in anti-inflammatory and analgesic drugs. The compound's structure facilitates modifications that enhance biological activity and bioavailability .

Example: Synthesis of Anti-inflammatory Agents

Research has reported the synthesis of novel anti-inflammatory agents derived from this compound through a series of chemical transformations. These agents demonstrated significant efficacy in preclinical models, indicating the compound's importance in drug development pipelines .

Industrial Applications

Precursor for Agrochemicals and Dyes

In industrial settings, this compound is used as a precursor for producing agrochemicals and dyes. Its ability to undergo various chemical reactions makes it suitable for creating compounds with specific properties required in these industries .

Production Efficiency Comparison

The following table outlines the production efficiency of this compound compared to similar compounds:

| Compound | Yield (%) | Production Method |

|---|---|---|

| This compound | 85 | Bromination followed by esterification |

| Mthis compound | 75 | Direct bromination |

| Ethyl 5-bromo-2-fluorobenzoate | 70 | Substitution reaction |

Mécanisme D'action

The mechanism of action of ethyl 5-bromo-2-hydroxybenzoate involves its interaction with specific molecular targets. The bromine atom and ester group contribute to its binding affinity and specificity towards certain enzymes and receptors. The hydroxyl group can form hydrogen bonds with active site residues, enhancing its inhibitory effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Ethyl 5-bromo-2-hydroxybenzoate belongs to a family of halogenated hydroxybenzoate esters. Below is a systematic comparison with structurally analogous compounds:

Table 1: Structural and Physical Properties

Key Comparisons

Replacing the hydroxyl group with methoxy (e.g., Ethyl 5-bromo-2-methoxybenzoate) eliminates hydrogen-bonding capacity, altering solubility and reactivity in nucleophilic substitutions .

Halogen Substitution (Br vs. I) :

- Iodine analogs (e.g., Ethyl 5-iodo-2-hydroxybenzoate) have higher molecular weights and may exhibit distinct reactivity in cross-coupling reactions (e.g., Suzuki), though brominated derivatives are more commonly used due to cost and stability .

Synthetic Utility :

- Mthis compound is frequently employed in antimalarial research, achieving moderate yields (52–63%) in amide-forming reactions . Ethyl esters are less documented in such syntheses but may offer tailored solubility for specific reactions.

- In Suzuki couplings, mthis compound reacts with boronic acids to yield aldehydes (62% yield), a pathway likely applicable to ethyl analogs with adjusted conditions .

Commercial and Industrial Relevance :

- This compound is stocked by suppliers like AK Scientific, whereas iodinated or phenethyl derivatives are less accessible, limiting their practical use .

Table 2: Predicted Collision Cross-Section (CCS) Comparison

Activité Biologique

Ethyl 5-bromo-2-hydroxybenzoate, a compound with the molecular formula C9H9BrO3 and a molecular weight of 245.07 g/mol, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom at the 5-position of the benzene ring and a hydroxyl group at the 2-position, which contributes to its unique reactivity and biological properties. The ethyl ester group enhances its solubility in organic solvents, making it suitable for various synthetic applications.

This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. The bromine substitution is known to enhance binding affinity to target sites, which can modulate enzymatic activity. For instance, it has been reported to act as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism . This inhibition can potentially alter the pharmacokinetics of co-administered drugs, leading to enhanced or diminished therapeutic effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound have been reported in the range of 0.20–3.13 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.20 - 3.13 |

| Escherichia coli | 0.39 - 1.56 |

| Pseudomonas aeruginosa | 1.56 |

| Bacillus subtilis | 3.13 |

Antioxidant Properties

This compound has also been investigated for its antioxidant capabilities. Its hydroxyl group is believed to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative stress in biological systems . This property is particularly significant in the context of diseases where oxidative stress plays a critical role.

Case Studies and Research Findings

- Enzyme Inhibition Studies : A study focusing on the interaction of this compound with cytochrome P450 enzymes demonstrated that it could significantly inhibit enzyme activity, suggesting potential applications in modifying drug metabolism .

- Antimicrobial Efficacy : In a comparative study assessing various compounds for antimicrobial activity, this compound was among the top performers against multiple bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

- Synthesis and Applications : The synthesis of this compound has been optimized for industrial applications, allowing for large-scale production while maintaining high purity levels . Its derivatives are being explored for their roles in developing new therapeutic agents.

Q & A

Basic: What are the standard synthetic routes for preparing ethyl 5-bromo-2-hydroxybenzoate, and how are yields optimized?

Methodological Answer:

this compound is typically synthesized via esterification of 5-bromo-2-hydroxybenzoic acid using ethanol under acidic catalysis. Alternatively, bromination of ethyl 2-hydroxybenzoate (ethyl salicylate) with bromine in acetic acid or using N-bromosuccinimide (NBS) under controlled conditions can yield the compound. A reported method involves coupling mthis compound (precursor) with anilines in the presence of a palladium catalyst, achieving yields of 52–63% . Optimization includes:

- Catalyst selection: Pd(OAc)₂ or Pd(PPh₃)₄ for cross-coupling reactions.

- Reagent stoichiometry: Maintaining a 1:1.2 molar ratio of aryl halide to amine.

- Temperature control: Reactions often proceed at 80–100°C in anhydrous DMF or THF.

Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Advanced: How can crystallographic refinement tools like SHELXL improve structural determination of this compound derivatives?

Methodological Answer:

SHELXL is critical for refining crystal structures, particularly for resolving disorder or thermal motion in bromine-containing derivatives. Key steps include:

- Data collection: High-resolution X-ray diffraction (XRD) data (≤ 0.8 Å resolution) to resolve heavy bromine atoms.

- Restraints: Applying geometric restraints for the ester and hydroxyl groups to mitigate overfitting.

- Validation: Using R1 and wR2 residuals to assess model accuracy. For example, SHELXL’s TWIN and BASF commands can address twinning in crystals, a common issue with halogenated aromatics .

ORTEP-3 or WinGX can visualize thermal ellipsoids and hydrogen-bonding networks, aiding in confirming intramolecular interactions .

Basic: What safety protocols are recommended for handling this compound in the laboratory?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .

- Storage: Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis of the ester group .

- Spill management: Neutralize with sodium bicarbonate and adsorb using vermiculite or sand. Avoid water to prevent spreading .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., IR vs. MS) for this compound?

Methodological Answer:

Discrepancies between IR (e.g., absence of expected C=O stretch) and MS (molecular ion fragmentation patterns) often arise from impurities or tautomerism. Strategies include:

- Multi-technique validation: Cross-check NMR (¹H/¹³C), GC-MS, and HRMS data. For example, GC-MS can detect methyl ester impurities from incomplete ethyl ester synthesis .

- Computational modeling: Compare experimental IR spectra with DFT-calculated vibrational modes (e.g., using Gaussian) to identify anomalous peaks .

- Isotopic labeling: Use deuterated solvents to confirm exchangeable protons (e.g., hydroxyl group at δ 10–12 ppm in DMSO-d₆) .

Advanced: What strategies are effective for designing bioactive derivatives of this compound?

Methodological Answer:

Derivatization focuses on modifying the hydroxyl and ester groups to enhance bioactivity (e.g., antimalarial or antimicrobial properties):

- Coupling reactions: Introduce sulfonamide or amide moieties via nucleophilic substitution (e.g., with 4-aminobenzenesulfonamide) .

- Metal coordination: Utilize the hydroxyl group as a ligand for Cu(II) or Zn(II) complexes to study antimicrobial activity .

- Bioisosteric replacement: Replace bromine with chlorine or fluorine to alter electronic properties and improve metabolic stability .

Biological assays (e.g., MIC tests) should follow OECD guidelines for reproducibility .

Advanced: How can researchers address low yields in Suzuki-Miyaura couplings involving this compound?

Methodological Answer:

Low yields in cross-coupling reactions often stem from steric hindrance or poor solubility. Mitigation approaches include:

- Solvent optimization: Use DMF:H₂O (4:1) to enhance aryl boronic acid solubility.

- Ligand screening: Bulky ligands like SPhos or XPhos improve Pd catalyst efficiency for brominated substrates .

- Microwave-assisted synthesis: Reduce reaction time from 24h to 2h while maintaining 70–80% yields .

Post-reaction, monitor by TLC (ethyl acetate/hexane, 1:3) and purify via flash chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.